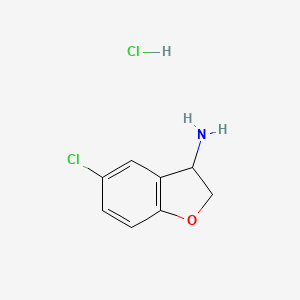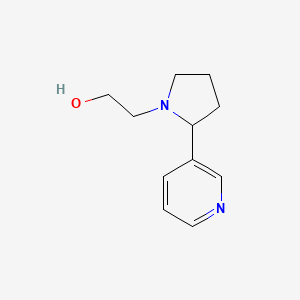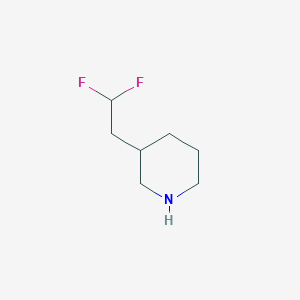
3-(2,2-Difluoroethyl)piperidine
概要
説明
3-(2,2-Difluoroethyl)piperidine, also known as DFEP, is a heterocyclic organic compound with a molecular formula of C7H12F2N. It has an average mass of 149.182 Da and a monoisotopic mass of 149.101608 Da .
Synthesis Analysis
Piperidine derivatives can be synthesized through various methods. One such method involves the use of divergent intermolecular coupling strategies that can access diverse N-heterocycles directly from olefins . Another approach involves the use of palladium and rhodium hydrogenation for the synthesis of all isomeric (cyclo)alkylpiperidines .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring with one nitrogen atom and five carbon atoms. Two of the carbon atoms are bonded to fluorine atoms, forming a difluoroethyl group .Physical And Chemical Properties Analysis
This compound has a molecular formula of C7H13F2N and a molecular weight of 149.18 g/mol. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.科学的研究の応用
Piperazine Derivatives for Therapeutic Use
Piperazine and its derivatives, including those with structural modifications like 3-(2,2-Difluoroethyl)piperidine, play a crucial role in drug development. These compounds have been found in a wide range of drugs with various therapeutic uses, such as antipsychotic, antihistamine, anticancer, and antiviral medications, among others. The modification of the piperazine nucleus significantly impacts the medicinal potential of the resultant molecules, suggesting that similar modifications in piperidine derivatives could yield compounds with varied and potent pharmacological profiles (Rathi et al., 2016).
Synthesis and Biological Activities of Spiropiperidines
The construction and synthesis of spiropiperidines, which could include this compound as a structural motif, have been explored for their potential drug discovery applications. Spiropiperidines have gained popularity in medicinal chemistry due to their three-dimensional chemical space, which is explored for novel therapeutic profiles. While the focus has been on 3- and 4-spiropiperidines for drug discovery projects, the methodologies developed for these compounds highlight the versatility of piperidine derivatives in synthesizing bioactive molecules (Griggs et al., 2018).
Piperidine Alkaloids in Pharmacology
Piperidine alkaloids, derived from plants in the Piper genus, exhibit a broad range of pharmacological activities. These activities suggest that synthetic piperidine derivatives, including this compound, could be explored for similar therapeutic effects. The structural diversity and bioactivity of piperidine compounds underscore their potential in the development of new medications with various clinical applications (Singh et al., 2021).
Piperidine-Based Molecules in Drug Discovery
The versatility of piperidine as a core structure in drug discovery is emphasized through its inclusion in numerous compounds with significant pharmacological effects. Piperidine and its derivatives, by modifying substituents on the piperidine ring, can significantly alter the pharmacokinetic and pharmacodynamic properties of molecules. This flexibility makes piperidine, including specific derivatives like this compound, a valuable building block in the rational design of new drugs for a variety of diseases (Sikazwe et al., 2009).
Safety and Hazards
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 3-(2,2-Difluoroethyl)piperidine, is an important task of modern organic chemistry .
作用機序
In terms of pharmacological applications, piperidine and its derivatives have been observed to have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
生化学分析
Biochemical Properties
3-(2,2-Difluoroethyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can form non-covalent interactions with proteins, affecting their conformation and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the proteasome pathway in malaria parasites, leading to selective inhibition of the parasite’s proteasome . This compound can also alter gene expression patterns, resulting in changes in cellular behavior and function. Furthermore, this compound impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition occurs through competitive binding to the enzyme’s active site, preventing substrate access and subsequent catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity. In vitro and in vivo studies have demonstrated that this compound can exert long-term effects on cellular function, including sustained inhibition of target enzymes and prolonged alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. Additionally, interactions with cofactors and other metabolic enzymes can modulate the compound’s metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of this compound within tissues can also vary, with higher concentrations observed in metabolically active organs such as the liver and kidneys.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can interact with specific organelles, such as the endoplasmic reticulum and Golgi apparatus, affecting their function and dynamics.
特性
IUPAC Name |
3-(2,2-difluoroethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c8-7(9)4-6-2-1-3-10-5-6/h6-7,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVRMIHPWXWIGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




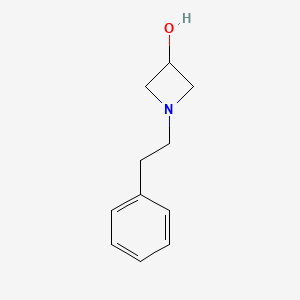
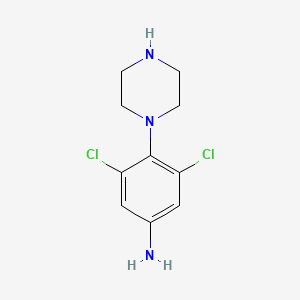
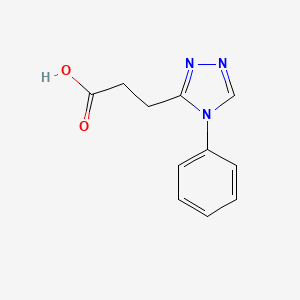

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1489333.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1489334.png)



![6-[4-(Hydroxymethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1489342.png)
